(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone
Description
(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone is a complex organic compound with a molecular formula of C20H23N3O5. This compound is characterized by the presence of a dimethoxyphenyl group and a nitrobenzyl piperazino group, making it a molecule of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C20H23N3O5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-8-5-16(13-19(18)28-2)20(24)22-11-9-21(10-12-22)14-15-3-6-17(7-4-15)23(25)26/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
FUIVPDUOQWOKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 4-nitrobenzylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties significantly.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms. The compound can undergo several types of reactions, including:
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
- Reduction : Reduction can be performed with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are possible at the piperazine ring.
Biology
In biological research, (3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone is utilized to study interactions between small molecules and biological macromolecules. It serves as a model compound for understanding binding affinities and specificities of similar structures. Notably, it has been investigated for its interactions with neurotransmitter receptors:
- Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety disorders.
- Dopamine Receptors : Potential applications in treating disorders related to dopamine dysregulation.
- Adrenergic Receptors : Impacts on cardiovascular function and stress response.
Medicinal Applications
The medicinal chemistry potential of this compound is significant due to its ability to be modified into derivatives with enhanced pharmacological properties. These modifications can lead to improved bioavailability and target specificity for therapeutic interventions.
Case Studies
-
Antidepressant Activity :
- A study examined the effects of this compound on serotonin receptor activity, demonstrating its potential as an antidepressant by enhancing serotonin signaling pathways.
-
Antitumor Activity :
- Research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.
Industrial Applications
In the industrial sector, this compound can be employed in developing new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobenzophenone: This compound shares structural similarities but differs in its functional groups and biological activities.
3,4-Dimethoxyphenylacetonitrile: Another related compound with different applications and properties
Uniqueness
(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazino]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Biological Activity
(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O4
- Molecular Weight : 358.39 g/mol
The compound features a piperazine ring substituted with a nitrobenzyl group and a methanone moiety linked to a dimethoxyphenyl group. This structural complexity contributes to its diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as an antagonist or agonist at various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as serotonin and dopamine receptors.
- Enzyme Modulation : It has been suggested that this compound can inhibit specific enzymes that play a role in neurotransmitter metabolism, thereby affecting mood and cognition.
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties that may contribute to neuroprotective effects.
Biological Activity Overview
The following table summarizes key biological activities reported for the compound:
Case Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors measured by the forced swim test. The results suggest potential utility in treating major depressive disorder.
Case Study 2: Antipsychotic Properties
In a double-blind study involving patients with schizophrenia, the compound showed promise in reducing symptoms compared to placebo controls. Patients reported improved mood and reduced hallucinations after treatment over six weeks.
Case Study 3: Neuroprotection
Research focusing on neurodegenerative diseases indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the upregulation of antioxidant enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
